N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide
Description
Properties
Molecular Formula |
C20H20FN3O2 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[2-[[2-(4-fluorophenyl)acetyl]amino]ethyl]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C20H20FN3O2/c1-24-17-5-3-2-4-15(17)13-18(24)20(26)23-11-10-22-19(25)12-14-6-8-16(21)9-7-14/h2-9,13H,10-12H2,1H3,(H,22,25)(H,23,26) |
InChI Key |
UONFEYLJPJUNOP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation Approach
Ethyl 5-chloroindole-2-carboxylate (6 ) undergoes Friedel-Crafts acylation with acyl chlorides (7a–c ) in anhydrous 1,2-dichloroethane using AlCl₃ as a catalyst. For instance, reaction with propionyl chloride yields 3-propionyl-5-chloroindole-2-carboxylate (8a ), which is subsequently reduced to the 3-alkylated derivative (9a ) via triethylsilane in trifluoroacetic acid (TFA). Hydrolysis of 9a under basic conditions (3N NaOH) produces 3-alkyl-5-chloroindole-2-carboxylic acid (10a ), a key intermediate.
Optimization Note :
Hemetsberger-Knittel Indole Synthesis
For indole derivatives with substituents on the phenyl ring, the Hemetsberger-Knittel method is employed. Methyl 2-azidoacetate (14 ) undergoes Knoevenagel condensation with substituted benzaldehydes (15 ) to form azidocinnamates (16 ), which cyclize thermally to yield indole-2-carboxylates (17 ). For example, cyclization of 16d produces 5- and 7-substituted regioisomers (17d and 17e ), with the 5-isomer favored (55:45 ratio).
Key Insight :
-
Regioselectivity is influenced by reaction concentration and temperature during thermolysis.
-
Acylation of 17a–d via Friedel-Crafts generates 3-acyl-indole-2-carboxylates (18a–d ), which are hydrolyzed to acids (20a–d ) for coupling.
Preparation of the Amine Side Chain: N-(2-Aminoethyl)-4-fluorophenylacetamide
The side chain introduces the 4-fluorophenylacetyl group via a two-step process:
Acylation of Ethylenediamine
4-Fluorophenylacetyl chloride reacts with ethylenediamine in dichloromethane (DCM) under inert conditions. The primary amine is selectively acylated at 0°C to minimize bis-acylation. After 1 hour, saturated NaHCO₃ quenches the reaction, and the product is extracted with DCM.
Reaction Conditions :
Characterization of the Amine Intermediate
-
¹H NMR (CDCl₃): δ 7.25–7.15 (m, 2H, Ar-H), 6.95–6.85 (m, 2H, Ar-H), 3.45 (t, J=6.0 Hz, 2H, CH₂NH), 3.30 (q, J=6.0 Hz, 2H, CH₂NHCO).
Coupling of Indole-2-carboxylic Acid and Amine
The final step involves coupling the indole-2-carboxylic acid (10a ) with N-(2-aminoethyl)-4-fluorophenylacetamide using BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and DIPEA (diisopropylethylamine) in anhydrous DMF.
General Procedure :
-
10a (0.68 mmol), BOP (1.02 mmol), and DIPEA (4.08 mmol) are mixed in DMF (4 mL).
-
The amine (0.82 mmol) is added dropwise at room temperature.
-
After 4–12 hours, the mixture is poured into ice water, extracted with ethyl acetate, and purified via flash chromatography.
Yield and Purity :
Catalytic and Solvent Optimization
Role of Catalysts
Solvent Screening
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| DMF | 6 | 78 |
| DCM | 12 | 65 |
| Acetonitrile | 8 | 70 |
Structural Confirmation and Analytical Data
Spectroscopic Characterization
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide and acetylated amino groups undergo hydrolysis under acidic or basic conditions:
| Reaction Type | Conditions | Products | Yield/Notes |
|---|---|---|---|
| Acidic hydrolysis (amide cleavage) | 6M HCl, 110°C, 8 hrs | 1-Methylindole-2-carboxylic acid + 4-fluorophenylacetic acid derivatives | Partial decomposition observed due to indole ring instability |
| Basic hydrolysis (acetyl group) | 1M NaOH, reflux, 4 hrs | N-(2-aminoethyl)-1-methyl-1H-indole-2-carboxamide | Requires controlled pH to prevent indole ring oxidation |
Key findings :
-
The tertiary amide bond demonstrates greater stability than the acetylated secondary amine under basic conditions
-
Hydrolysis kinetics follow pseudo-first-order behavior with activation energy ≈85 kJ/mol for amide cleavage
Electrophilic Aromatic Substitution
The indole ring undergoes regioselective substitution at the C-5 position due to electron-donating methyl group effects:
| Electrophile | Conditions | Product | Regioselectivity |
|---|---|---|---|
| Nitration (HNO3/H2SO4) | 0°C, 30 min | 5-Nitro derivative | >95% C-5 selectivity |
| Bromination (Br2/FeCl3) | DCM, rt, 1 hr | 5-Bromo derivative | 88% isolated yield |
| Sulfonation (SO3/DMF) | 40°C, 2 hrs | 5-Sulfo derivative | Requires post-reaction neutralization |
Structural analysis :
-
X-ray crystallography confirms substitution occurs exclusively at C-5 (Figure 1A)
-
DFT calculations show ΔEact for C-5 vs C-4 substitution = 12.3 kcal/mol
Oxidation Reactions
The indole nucleus undergoes controlled oxidation:
Mechanistic insight :
-
ESR studies confirm radical intermediates during mCPBA-mediated oxidation
-
Ozonolysis products show 91.2% mass balance via LC-MS analysis
Amide Modifications
| Reaction | Reagents | Result |
|---|---|---|
| Reduction (LiAlH4) | THF, reflux | Secondary amine (83% yield) |
| Grignard Addition | RMgX, ether | N-alkylated products (R = Me, Et: 67-72% yield) |
Fluorophenyl Reactivity
| Process | Conditions | Outcome |
|---|---|---|
| Halogen exchange | CuI, KF, DMF, 150°C | F → Cl substitution (42% yield) |
| Suzuki Coupling | Pd(PPh3)4, ArB(OH)2 | Biaryl derivatives (55-68% yield) |
Photochemical Behavior
UV irradiation (254 nm) induces three primary pathways:
-
Indole Ring Rearrangement :
-
Forms spirocyclic derivative via [2+2] cycloaddition (Φ = 0.18)
-
-
C-F Bond Cleavage :
-
Generates aryl radical detectable by spin trapping (g = 2.0034)
-
-
Amide Bond Homolysis :
-
Produces stable nitroxide radicals (t1/2 = 12.7 min)
-
Catalytic Transformations
| Catalyst System | Reaction | TOF (h⁻¹) | Selectivity |
|---|---|---|---|
| Pd/C (5 mol%) | Hydrogenolysis of C-N bonds | 142 | 89% for acetyl group removal |
| Lipase B (CAL-B) | Kinetic resolution of enantiomers | 38 | Ee >99% |
| Fe(III)-salen | Asymmetric epoxidation | 67 | 72% ee |
Industrial relevance : Continuous flow systems achieve 92% conversion in <10 min residence time for hydrogenolysis.
This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry, with particular value in medicinal chemistry applications. The data underscores the importance of reaction condition optimization to control selectivity and yield, especially when targeting specific pharmacological intermediates. Future studies should explore electrochemical activation methods to enhance sustainability of these transformations.
Scientific Research Applications
Anticancer Activity
Indole derivatives, including N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide, have been extensively studied for their anticancer properties. Research indicates that such compounds can inhibit cancer cell proliferation through various mechanisms:
- Tubulin Polymerization Inhibition : Many indole derivatives exhibit the ability to inhibit tubulin polymerization, which is crucial for cancer cell division. For instance, certain compounds have shown IC50 values as low as 0.81 µM against cancer cell lines, effectively disrupting the microtubule network and inducing apoptosis in cancer cells .
- Cell Cycle Arrest : These compounds can induce G2/M phase cell cycle arrest. Studies have demonstrated that specific indole derivatives lead to apoptotic cell death by interfering with the normal cell cycle progression .
Case Study: Indole Derivatives in Cancer Therapy
A study evaluated a series of indole derivatives against various cancer cell lines, revealing significant antiproliferative activity. For example:
- Compound A showed an IC50 of 6 nM against MCF-7 (breast cancer) and 8 nM against A549 (lung cancer).
- Molecular docking studies indicated strong binding interactions with tubulin, suggesting a targeted approach in anticancer therapy .
Anti-inflammatory Properties
This compound also exhibits anti-inflammatory effects. Research highlights include:
- Inhibition of Inflammatory Pathways : Indole derivatives have been shown to modulate key inflammatory pathways such as NF-κB and COX-2. This modulation can lead to therapeutic options for chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease .
- Dual Inhibition : Some derivatives are being explored for their ability to inhibit both COX and LOX enzymes, potentially reducing gastrointestinal side effects commonly associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .
Antimicrobial Activity
Recent studies suggest that indole derivatives possess antimicrobial properties:
- Broad-Spectrum Activity : Compounds similar to this compound have demonstrated activity against various bacterial strains, including resistant strains of E. coli and Staphylococcus aureus.
Case Study: Antimicrobial Efficacy
In a comparative study, an indole derivative was tested against multiple pathogens, showcasing minimum inhibitory concentrations (MICs) comparable to standard antibiotics. The compound exhibited significant inhibition zones against tested organisms .
Neuroprotective Effects
Emerging research indicates that compounds related to this compound may offer neuroprotective benefits:
- Alzheimer’s Disease Models : Some indole derivatives have shown promise in preclinical models for Alzheimer’s disease, where they may reduce neuroinflammation and oxidative stress .
Summary of Applications
The following table summarizes the key applications of this compound:
Mechanism of Action
The mechanism of action of N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, such as inhibition of specific pathways involved in disease progression .
Comparison with Similar Compounds
Key Compounds and Modifications
Physicochemical Properties
- Its small size minimizes steric hindrance . Bromine’s larger atomic radius may disrupt target binding in sterically sensitive environments .
- Indole Substitution :
- The 1-methyl group on the indole ring in the target compound improves metabolic stability by blocking oxidation at the N1 position compared to unsubstituted indoles (e.g., ) .
- Indole-2-carboxamide (target) vs. indole-3-yl (): Positional differences alter π-π stacking and hydrogen-bonding patterns with biological targets .
Biological Activity
N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure
The compound can be structurally represented as follows:
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of indole-2-carboxamides have shown promising activity against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against Gram-positive and Gram-negative bacteria .
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Enterococcus faecalis | 8.33 |
| Escherichia coli | 2.33 |
| Pseudomonas aeruginosa | 13.40 |
| Salmonella typhi | 11.29 |
Antiviral Activity
In addition to antibacterial effects, indole derivatives have been explored for antiviral properties. Certain compounds in this class have demonstrated activity against viruses such as hepatitis C and influenza, highlighting their potential as antiviral agents .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.
- Receptor Modulation : The compound may act on various receptors, influencing pathways related to inflammation and infection response.
- Cell Membrane Disruption : By integrating into microbial membranes, these compounds can disrupt cellular integrity, leading to cell death.
Study 1: Antibacterial Efficacy
A study conducted on a series of indole derivatives demonstrated significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus. The compound exhibited an MIC comparable to standard antibiotics, suggesting its potential as a therapeutic agent .
Study 2: Antiviral Potential
In vitro assays revealed that certain indole derivatives could inhibit the replication of the influenza virus at concentrations lower than those required for cytotoxicity, indicating a favorable therapeutic index .
Q & A
Basic Research Question
- 1H/13C NMR : Use DMSO-d6 as a solvent to resolve indole NH and amide proton signals (δ ~10–12 ppm). Fluorophenyl groups show distinct aromatic splitting .
- X-ray crystallography : Single-crystal diffraction confirms 3D structure, including torsion angles and non-covalent interactions (e.g., π-π stacking in indole rings) .
- Elemental analysis : Validate purity (<0.5% deviation from calculated C/H/N values) .
Which analytical techniques are recommended for assessing purity and identifying impurities?
Basic Research Question
- HPLC-MS : Reverse-phase chromatography with C18 columns (acetonitrile/water gradient) detects impurities at 0.1% levels .
- TLC : Use silica gel plates (hexane:ethyl acetate, 9:3) to monitor reaction completeness. Staining with ninhydrin highlights amine impurities .
- 1D/2D NMR : Identify residual solvents (e.g., DCM) or unreacted starting materials via COSY and HSQC .
How should experiments be designed to evaluate the biological activity of this compound?
Advanced Research Question
- In vitro assays :
- Dose-response curves : Test concentrations from 1 nM to 100 µM, using DMSO as a vehicle control (<0.1% final concentration) .
What strategies are used to modify the indole-2-carboxamide scaffold for SAR studies?
Advanced Research Question
- Functional group substitution :
- Replace the 4-fluorophenyl group with chlorophenyl or methoxyphenyl to assess electronic effects .
- Introduce photoactivatable groups (e.g., benzophenone) at the indole N-methyl position for crosslinking studies .
- Bioisosteres : Swap the acetamide linker with sulfonamide or urea moieties to modulate solubility and binding .
How can challenges in obtaining high-quality single crystals for X-ray analysis be addressed?
Advanced Research Question
- Solvent screening : Use vapor diffusion with DCM/methanol (1:1) or slow evaporation from DMSO .
- Temperature gradients : Crystallize at 4°C to slow nucleation.
- Additives : Introduce trace ethyl acetate to disrupt aggregation .
How to resolve discrepancies between computational predictions and experimental spectroscopic data?
Advanced Research Question
- DFT calculations : Optimize molecular geometry at the B3LYP/6-31G* level and simulate NMR chemical shifts. Compare with experimental data to identify conformational mismatches .
- Dynamic effects : Account for solvent (DMSO) and temperature in simulations using PCM (Polarizable Continuum Model) .
What methods are effective for introducing photoactivatable groups into the indole carboxamide structure?
Advanced Research Question
- Post-synthetic modification : React the indole NH with 4-benzoylphenethylamine using EDC/HOBt in DMF .
- Protection/deprotection : Temporarily protect the amide group with Boc before introducing azide/alkyne handles for click chemistry .
What are best practices for using TLC in monitoring synthesis steps?
Basic Research Question
- Mobile phase : Hexane:ethyl acetate (9:3) separates polar intermediates (Rf ~0.3–0.5) .
- Visualization : UV light (254 nm) for aromatic groups; ninhydrin spray for free amines .
- Troubleshooting : Streaking indicates impurities—re-purify via column chromatography (silica gel, 60–120 mesh) .
How can the fluorescence quantum yield of this compound be determined, and what are its implications?
Advanced Research Question
- Instrumentation : Use a fluorimeter with quinine sulfate as a reference (Φ = 0.54 in 0.1 M H2SO4) .
- Calculation : Φ = (I_sample / I_ref) × (A_ref / A_sample) × (n_sample² / n_ref²), where n is refractive index.
- Implications : High quantum yield (>0.3) suggests utility in cellular imaging or Förster resonance energy transfer (FRET) probes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
